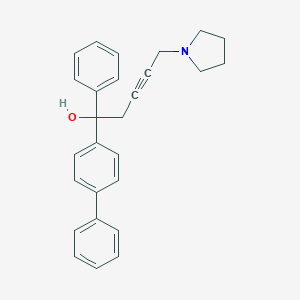
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol, also known as Compound A, is a synthetic compound with potential applications in scientific research. It is a member of the class of compounds known as alkynes, which are characterized by a triple bond between carbon atoms. The unique structure of Compound A makes it a valuable tool for investigating a variety of biological processes.
Mecanismo De Acción
The mechanism of action of 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A is not fully understood, but it is believed to involve interactions with specific enzymes and receptors. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. It has also been shown to bind to the sigma-1 receptor, potentially modulating its activity.
Biochemical and Physiological Effects
This compound A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. This compound A has also been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The unique structure of 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A makes it a valuable tool for investigating a variety of biological processes. Its ability to inhibit the activity of specific enzymes and receptors can provide insight into the mechanisms of action of these molecules. However, like all compounds, this compound A has limitations. Its potential toxicity and side effects must be carefully considered when designing experiments. Additionally, its synthesis can be complex and time-consuming, making it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research involving 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase could make it a valuable tool in the treatment of these conditions. Additionally, further research into its interactions with the sigma-1 receptor could provide insight into its potential as a pain medication. Finally, the development of new synthesis methods for this compound A could make it more readily available for scientific research.
Métodos De Síntesis
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-bromobiphenyl, which is then reacted with phenylacetylene to form 1-(biphenyl-4-yl)-1-phenylpent-3-yn-1-ol. This intermediate is then reacted with pyrrolidine to form this compound A.
Aplicaciones Científicas De Investigación
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound A has also been studied for its potential as a ligand for the sigma-1 receptor, which is involved in a variety of biological processes, including pain perception and neuroprotection.
Propiedades
Fórmula molecular |
C27H27NO |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-phenyl-1-(4-phenylphenyl)-5-pyrrolidin-1-ylpent-3-yn-1-ol |
InChI |
InChI=1S/C27H27NO/c29-27(25-13-5-2-6-14-25,19-7-8-20-28-21-9-10-22-28)26-17-15-24(16-18-26)23-11-3-1-4-12-23/h1-6,11-18,29H,9-10,19-22H2 |
Clave InChI |
MWUYMBBXAJPPHW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
SMILES canónico |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)
![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide](/img/structure/B286544.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286545.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
